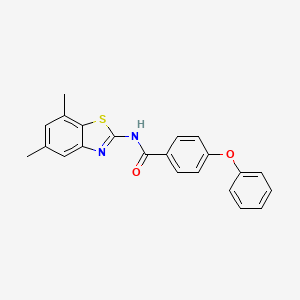

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c1-14-12-15(2)20-19(13-14)23-22(27-20)24-21(25)16-8-10-18(11-9-16)26-17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFORKADRSYFXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the reaction of 5,7-dimethylbenzo[d]thiazole-2-amine with 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency. Industrial production may also involve the use of automated systems for monitoring and controlling reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thiazoles.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that mediate inflammation. By inhibiting COX enzymes, the compound reduces the production of inflammatory mediators, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Benzothiazole vs.

- Substituent Effects: The 4-phenoxy group provides a planar aromatic system distinct from the electron-withdrawing chloro and fluoro substituents in other analogs, which may alter binding kinetics and solubility.

- Dual Functionalization: The morpholinopropyl group in the chloro-morpholine derivative introduces tertiary amine functionality, enhancing solubility and enabling pH-dependent interactions.

Pharmacological and Physicochemical Properties

- Enzyme Inhibition : The chloro-difluoro analog exhibits PFOR inhibition via amide conjugation to the thiazole ring, a mechanism inferred for the target compound due to structural similarity.

- Tautomerism : Triazole-thiones exist in equilibrium between thiol and thione forms, whereas the target compound’s benzothiazole-amide linkage is conformationally rigid, favoring stable target interactions.

- Spectral Data :

- IR Spectroscopy : The absence of ν(S–H) bands (~2500–2600 cm⁻¹) in the target compound confirms the absence of thiol tautomerism, consistent with triazole-thiones .

- NMR : Methyl groups on the benzothiazole ring (δ ~2.5 ppm for CH3) and aromatic protons (δ ~6.8–8.0 ppm) would dominate the 1H-NMR spectrum, similar to morpholine derivatives .

Q & A

Q. What are the standard synthetic protocols for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-phenoxybenzamide, and how can reaction conditions be optimized for improved yields?

The synthesis typically involves condensation of 5,7-dimethyl-1,3-benzothiazol-2-amine with 4-phenoxybenzoyl chloride in the presence of a base (e.g., triethylamine). Yield optimization can be achieved via microwave-assisted synthesis (reducing reaction time from hours to minutes) or one-pot reactions that minimize intermediate purification steps. Solvent selection (e.g., DMF or THF) and temperature control (60–80°C) are critical to avoid side reactions like hydrolysis of the benzoyl chloride .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and purity, with characteristic shifts for benzothiazole protons (δ 7.2–8.1 ppm) and phenoxy groups (δ 6.8–7.4 ppm) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) resolve 3D conformation, bond angles, and intermolecular interactions (e.g., π-π stacking in the benzothiazole core). ORTEP-3 visualizes thermal ellipsoids for structural validation .

Q. How do the methyl and phenoxy substituents influence the compound’s physicochemical properties?

Methyl groups at the 5,7-positions enhance lipophilicity (logP ≈ 3.5), improving membrane permeability. The phenoxy group contributes to π-stacking interactions with aromatic residues in target proteins but reduces aqueous solubility (<0.1 mg/mL). Solubility can be mitigated using co-solvents (e.g., DMSO) or salt formation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

- Reproducibility Checks: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values against Staphylococcus aureus may arise from differences in bacterial strain susceptibility .

- Orthogonal Assays: Validate enzyme inhibition (e.g., FtsZ GTPase activity) with fluorescence polarization and microscale thermophoresis to confirm target engagement .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

- Substituent Modification: Replace the phenoxy group with electron-withdrawing groups (e.g., nitro) to improve binding to kinase ATP pockets. For example, 4-nitro analogs show 10-fold higher inhibition of EGFR kinase (IC₅₀ = 12 nM vs. 120 nM for the parent compound) .

- Bioisosteric Replacement: Swap benzothiazole with thiadiazole to reduce off-target effects while retaining affinity for β-tubulin .

Q. What computational methods are used to model the compound’s interaction with biological targets?

- Molecular Docking (AutoDock Vina): Predict binding modes to kinases (e.g., CDK2) by sampling ligand conformations in the ATP-binding site. Key interactions include hydrogen bonds with Asp86 and hydrophobic contacts with Val18 .

- Molecular Dynamics (MD) Simulations (GROMACS): Assess binding stability over 100-ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable target engagement .

Q. How can crystallographic challenges (e.g., twinning or low-resolution data) be addressed during structural analysis?

- Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å) for small-molecule crystals.

- Refinement: SHELXL’s TWIN and BASF commands correct for twinning by modeling pseudo-merohedral twinning ratios .

Q. What experimental designs differentiate between apoptosis and necrosis in anticancer studies?

- Flow Cytometry: Dual staining with Annexin V-FITC (apoptosis marker) and propidium iodide (necrosis marker) quantifies cell death mechanisms.

- Caspase-3 Activation Assay: Apoptotic pathways show >3-fold caspase-3 activation compared to untreated controls, while necrotic pathways exhibit lactate dehydrogenase (LDH) release .

Methodological Considerations

Q. How should researchers select in vitro vs. in vivo models for toxicity profiling?

- In Vitro: Use HepG2 cells for hepatotoxicity screening (EC₅₀ values correlate with in vivo liver damage).

- In Vivo: Rodent models (e.g., Sprague-Dawley rats) assess systemic toxicity, with a focus on renal (creatinine levels) and hepatic (ALT/AST enzymes) biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.